
Methyl 9-bromo-9H-fluorene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-bromo-9H-fluorene-2-carboxylate is a chemical compound with the molecular formula C15H11BrO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom at the 9th position and a carboxylate ester group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 9-bromo-9H-fluorene-2-carboxylate can be synthesized through a multi-step process. One common method involves the bromination of fluorene to introduce the bromine atom at the 9th position, followed by esterification to form the carboxylate ester group at the 2nd position. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide, in the presence of a catalyst like iron or aluminum chloride. The esterification step can be achieved using methanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination and esterification steps are optimized for efficiency, and the final product is purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 9-bromo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming methyl 9H-fluorene-2-carboxylate.
Oxidation Reactions: The fluorene core can be oxidized to form fluorenone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent, such as dimethylformamide, at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted fluorene derivatives.
Reduction: Formation of methyl 9H-fluorene-2-carboxylate.
Oxidation: Formation of fluorenone derivatives.
Aplicaciones Científicas De Investigación
Methyl 9-bromo-9H-fluorene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of fluorene-based polymers.
Biology: Investigated for its potential use in the development of fluorescent probes and imaging agents due to its aromatic structure.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of methyl 9-bromo-9H-fluorene-2-carboxylate depends on its specific application. In chemical reactions, the bromine atom and the ester group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the ester group can participate in esterification and hydrolysis reactions. The aromatic fluorene core provides stability and rigidity to the molecule, making it suitable for use in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 9H-fluorene-2-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-9-fluorenone: Contains a carbonyl group instead of an ester group, leading to different reactivity and applications.
9H-Fluorene: The parent compound without any substituents, used as a starting material for various derivatives.
Uniqueness
Methyl 9-bromo-9H-fluorene-2-carboxylate is unique due to the presence of both a bromine atom and a carboxylate ester group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for research in various fields .
Propiedades
Número CAS |
922499-56-7 |
|---|---|
Fórmula molecular |
C15H11BrO2 |
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
methyl 9-bromo-9H-fluorene-2-carboxylate |
InChI |
InChI=1S/C15H11BrO2/c1-18-15(17)9-6-7-11-10-4-2-3-5-12(10)14(16)13(11)8-9/h2-8,14H,1H3 |
Clave InChI |
OCVAEUWBSSXAFF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)
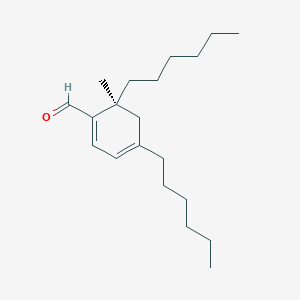
![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)

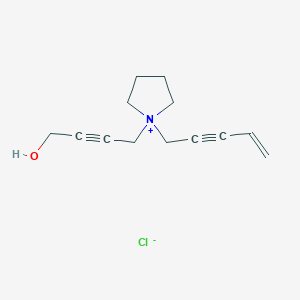
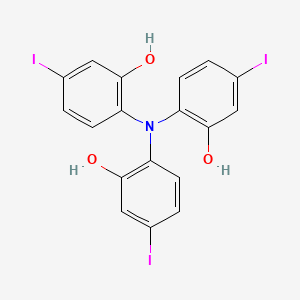
![5-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14199909.png)
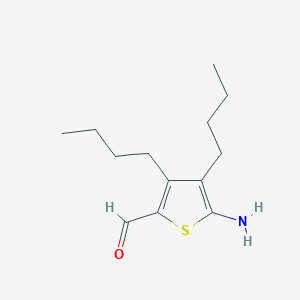
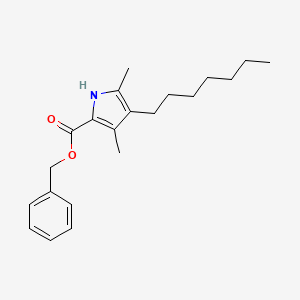
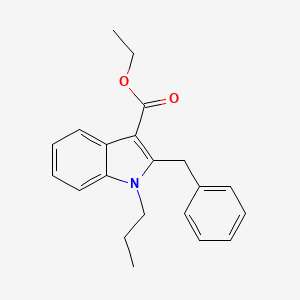
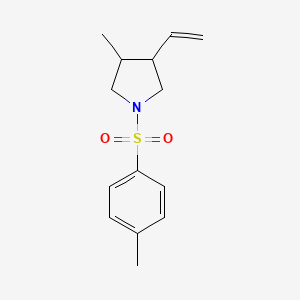
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
![1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14199956.png)
